molecular formula C10H10N2O2S B229576 3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

カタログ番号 B229576
分子量: 222.27 g/mol
InChIキー: NYONKYOVBVHEOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as "pioglitazone", is a medication used to treat type 2 diabetes. It belongs to the thiazolidinedione class of drugs and works by decreasing insulin resistance in the body. In recent years, pioglitazone has gained attention in the scientific community due to its potential therapeutic effects in other diseases.

作用機序

Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased insulin resistance, resulting in improved glucose uptake and utilization in the body.
Biochemical and Physiological Effects:
Pioglitazone has been shown to improve glycemic control in patients with type 2 diabetes by decreasing fasting blood glucose levels and HbA1c levels. It also has beneficial effects on lipid metabolism, leading to decreased triglyceride levels and increased HDL cholesterol levels. Pioglitazone has been shown to have anti-inflammatory effects and may improve endothelial function, leading to potential cardiovascular benefits.

実験室実験の利点と制限

Pioglitazone has several advantages for lab experiments, including its well-established mechanism of action and availability as a commercial medication. However, it also has limitations, including potential off-target effects and the need for careful dosing due to its potential side effects.

将来の方向性

Research on pioglitazone is ongoing, with several potential future directions. These include further investigation into its potential neuroprotective effects and its use in combination with other therapies for the treatment of Alzheimer's disease. Pioglitazone may also have potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease. Additionally, research is ongoing into its potential use in the treatment of non-alcoholic fatty liver disease and certain types of cancer.

合成法

Pioglitazone can be synthesized through a multistep process starting with the reaction of 2-chloro-4-methylthiazole with phenylhydrazine to form 2-phenylhydrazino-4-methylthiazole. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-5-(phenylhydrazino)-4H-thiazole-2,4-dione. The final step involves the reaction of this compound with acetic anhydride to form pioglitazone.

科学的研究の応用

Pioglitazone has been extensively studied in the context of diabetes management, but recent research has also explored its potential use in other diseases. Studies have shown that pioglitazone may have neuroprotective effects and could be a potential treatment for Alzheimer's disease. It has also been investigated as a potential therapy for non-alcoholic fatty liver disease and certain types of cancer.

特性

分子式

C10H10N2O2S

分子量

222.27 g/mol

IUPAC名

5-anilino-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O2S/c1-12-9(13)8(15-10(12)14)11-7-5-3-2-4-6-7/h2-6,8,11H,1H3

InChIキー

NYONKYOVBVHEOI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(SC1=O)NC2=CC=CC=C2

正規SMILES

CN1C(=O)C(SC1=O)NC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。